2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Core: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Benzothiophene Core: This involves cyclization reactions, often using transition-metal catalysis.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzofuran and benzothiophene rings can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction of the amide group can be achieved using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using Br2 in acetic acid.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves:
Molecular Targets: It interacts with specific enzymes or receptors in the body, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, known for their biological activities.
Benzothiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.
Uniqueness
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combined benzofuran and benzothiophene structure, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3S/c1-4-24-22(27)21-16-7-5-6-8-18(16)29-23(21)25-19(26)11-15-12-28-17-10-13(2)9-14(3)20(15)17/h9-10,12H,4-8,11H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
CPNMWOLRPDRBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C |
Origin of Product |
United States |
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